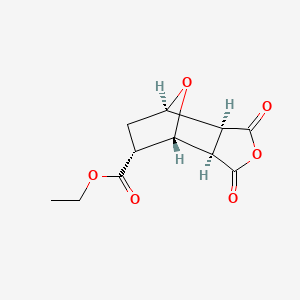

5-endo-(Ethoxycarbonyl)endothall anhydride

Description

5-endo-(Ethoxycarbonyl)endothall anhydride is a derivative of endothall, a bicyclic diterpenoid compound with the core structure 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. Endothall and its derivatives are notable for their roles as protein phosphatase inhibitors and herbicides. The ethoxycarbonyl (-OCO₂Et) substituent at the 5-endo position distinguishes this compound from other endothall analogues, such as cantharidin (2,3-dimethylendothall anhydride) and endothall thioanhydride. The ethoxycarbonyl group is an electron-withdrawing substituent that may influence hydrolytic stability, receptor binding, and toxicity compared to other functional groups (e.g., methyl, cyanomethyl, or sulfur substitutions) .

Properties

CAS No. |

127311-88-0 |

|---|---|

Molecular Formula |

C11H12O6 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

ethyl (1R,2S,6R,7S,8R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decane-8-carboxylate |

InChI |

InChI=1S/C11H12O6/c1-2-15-9(12)4-3-5-6-7(8(4)16-5)11(14)17-10(6)13/h4-8H,2-3H2,1H3/t4-,5-,6-,7-,8+/m1/s1 |

InChI Key |

ZIYLSFYPPOEDQP-PVFLNQBWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O |

Canonical SMILES |

CCOC(=O)C1CC2C3C(C1O2)C(=O)OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-endo-(Ethoxycarbonyl)endothall anhydride typically involves the reaction of endothall with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 5-endo-(Ethoxycarbonyl)endothall anhydride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-endo-(Ethoxycarbonyl)endothall anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Herbicide Development

5-endo-(Ethoxycarbonyl)endothall anhydride is utilized in the formulation of herbicides aimed at controlling specific weed species. Its efficacy against aquatic plants, such as Eurasian watermilfoil, has been documented, highlighting its role in managing invasive species that disrupt ecosystems .

Aquatic Algal Control

The compound functions as an algicide, effectively managing algal blooms in freshwater systems. By targeting specific algal species, it helps maintain ecological balance and water quality .

Agricultural Applications

In agriculture, this compound serves as a desiccant for crops like potatoes and cotton. It aids in the defoliation process, allowing for easier harvesting and improved crop yield . Its application has been noted in various crops, including sugar beets and alfalfa.

Case Study 1: Aquatic Plant Management

A study conducted on the effectiveness of endothall derivatives, including 5-endo-(ethoxycarbonyl)endothall anhydride, demonstrated significant reductions in target aquatic vegetation within treated areas. The study highlighted that careful application can minimize damage to non-target species while effectively controlling invasive plants .

Case Study 2: Herbicide Efficacy

Research assessing the herbicidal properties of endothall-based formulations showed that 5-endo-(ethoxycarbonyl)endothall anhydride exhibited superior performance compared to traditional herbicides. The findings indicated a faster rate of plant mortality and a broader spectrum of weed control under various environmental conditions .

Environmental Impact and Safety

While 5-endo-(ethoxycarbonyl)endothall anhydride is effective in its applications, environmental safety remains a critical concern. Studies have shown that the compound biodegrades rapidly in soil and water, typically within one week under aerobic conditions . However, its potential impact on non-target aquatic flora necessitates careful monitoring and management practices during application.

Mechanism of Action

The mechanism of action of 5-endo-(Ethoxycarbonyl)endothall anhydride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved include inhibition of enzyme activity and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of endothall include:

- Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) : The parent compound, used as an herbicide.

- Endothall thioanhydride : Sulfur-containing analogue with heightened toxicity.

- Cantharidin (2,3-dimethylendothall anhydride) : A methyl-substituted derivative with potent protein phosphatase inhibition.

- 5-endo-(Cyanomethyl)endothall anhydride: A cyanomethyl-substituted variant with reduced toxicity compared to the thioanhydride .

Toxicity Profiles

Substituents at the 5-endo position significantly modulate toxicity:

| Compound | LD₅₀ (mg/kg, mice, ip) | Key Structural Feature |

|---|---|---|

| Endothall thioanhydride | 0.31 | Thioanhydride (S substitution) |

| Endothall anhydride | 4.0 | Anhydride (O substitution) |

| Endothall dicarboxylic acid | 14 | Free carboxylic acids |

| 5-endo-(Cyanomethyl)endothall | >0.31* | Cyanomethyl substituent |

| Cantharidin | 1.4 | 2,3-Dimethyl substitution |

*Data inferred from , where 5-endo-(cyanomethyl) analogues exhibit lower toxicity than the thioanhydride. The ethoxycarbonyl variant is expected to fall between cyanomethyl and anhydride in toxicity due to its moderate electron-withdrawing effects .

Protein Phosphatase Inhibition

The inhibitory potency against protein phosphatases (e.g., PP2A, PP5) varies with substituents:

| Compound | IC₅₀ (μM) for PP5 Inhibition | Key Feature |

|---|---|---|

| Cantharidin | 3.19 | 2,3-Dimethyl substitution |

| Endothall | 28.41 | Dicarboxylic acid derivative |

| Norcantharidin | 25.69 | Demethylated cantharidin |

| Endothall thioanhydride | Not reported | High-affinity liver binding |

The ethoxycarbonyl group’s electron-withdrawing nature may reduce binding affinity compared to methyl groups (as in cantharidin) but enhance it relative to unsubstituted endothall .

Hydrolytic Stability and Reactivity

- Thioanhydrides : Highly stable to hydrolysis, contributing to prolonged toxicity .

- Anhydrides : Moderate stability; hydrolysis yields dicarboxylic acids, reducing toxicity.

- Ethoxycarbonyl substituent: Likely less stable than thioanhydrides but more reactive than methyl or cyanomethyl groups due to its electrophilic nature .

Binding Affinity to Liver Cytosol

Endothall thioanhydride exhibits high-affinity binding to mouse liver cytosol (Kd = 32 nM). Substituents like 2,3-dimethyl (cantharidin) reduce binding inhibition (~75–80% at LD₅₀ doses), while unsubstituted endothall thioanhydride shows only 24% inhibition . The ethoxycarbonyl group’s steric and electronic effects may similarly modulate binding but remain untested.

Key Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., ethoxycarbonyl) may enhance electrophilicity and reactivity but reduce hydrolytic stability compared to sulfur or methyl groups.

- Toxicity correlates with binding affinity to liver proteins, which is influenced by substituent size and polarity .

Enzyme Inhibition :

- Methyl groups (cantharidin) enhance phosphatase inhibition, while bulkier or polar substituents (e.g., ethoxycarbonyl) may reduce potency .

Herbicidal Activity :

- Endothall’s herbicidal efficacy depends on exposure time and concentration. Substituted derivatives (e.g., ethoxycarbonyl) may require adjusted formulations for optimal activity .

Biological Activity

5-endo-(Ethoxycarbonyl)endothall anhydride is a derivative of endothall, a compound known for its biological activity, particularly as a phosphatase inhibitor. This article explores the biological activities associated with 5-endo-(Ethoxycarbonyl)endothall anhydride, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C11H12O6

- Molecular Weight : 240.21 g/mol

- CAS Number : 145-73-3

5-endo-(Ethoxycarbonyl)endothall anhydride functions primarily as a protein phosphatase 2A (PP2A) inhibitor. The inhibition of PP2A is significant because this enzyme plays a crucial role in cellular signaling pathways, particularly those involved in cell growth and division. The compound exhibits an IC50 value of approximately 90 nM for PP2A, indicating strong inhibitory activity .

Anticancer Activity

Research indicates that 5-endo-(Ethoxycarbonyl)endothall anhydride demonstrates notable anticancer properties, particularly against hepatocellular carcinoma (HCC). In vitro studies have shown that this compound preferentially inhibits the growth of HCC cell lines compared to normal hepatocytes. The IC50 values for various HCC lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HR-2 | 1.7 |

| HR-3 | 1.2 |

| HR-4 | 0.9 |

| Zajdela | 1.7 |

| Newborn Rat Hepatocytes | 6.2 |

| Rat DHD/K12 Colon Carcinoma Cells | 3.6 |

| Human HT-29 Colon Carcinoma Cells | 4.9 |

These findings suggest that the compound induces mitotic arrest and subsequent apoptosis in cancer cells, specifically through G2/M phase cell cycle arrest .

Toxicity and Safety Profile

The acute toxicity of endothall derivatives has been assessed in animal models, revealing an LD50 of approximately 14 mg/kg in mice . This level of toxicity necessitates careful handling and consideration when applying the compound in therapeutic contexts.

Study on Hepatocellular Carcinoma

A significant study published in Hepatology examined the effects of endothall on rat models with induced hepatocellular carcinoma. The study reported that treatment with endothall resulted in reduced tumor size and increased apoptosis rates in cancerous tissues compared to untreated controls. The researchers noted that the compound's ability to inhibit PP2A was directly correlated with its anticancer effects, highlighting its potential as a therapeutic agent for HCC .

Environmental Impact Assessment

Endothall and its derivatives have also been evaluated for their environmental impact due to their use as herbicides. Monitoring studies have indicated that while effective against aquatic weeds, these compounds can accumulate in aquatic systems, potentially affecting non-target species and disrupting local ecosystems .

Q & A

Q. [Advanced] How can researchers optimize solvent systems for asymmetric induction in reactions involving this compound?

- Method : Screen chiral solvents (e.g., (R)-limonene) and co-solvents using Design of Experiments (DoE). Analyze enantiomeric excess via chiral HPLC (Chiralpak IA column) and correlate with Kamlet-Taft solvent polarity parameters .

Notes for Implementation

- Data Validation : Always cross-reference crystallographic data (CCDC 1901024) with spectroscopic results to address structural ambiguities .

- Theoretical Frameworks : Ground mechanistic studies in frontier molecular orbital theory or distortion/interaction models to align with academic standards .

- Contradiction Resolution : Apply multi-technique validation (e.g., NMR-crystallography-computational) to reconcile conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.